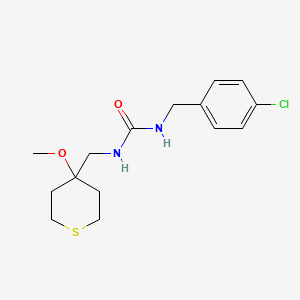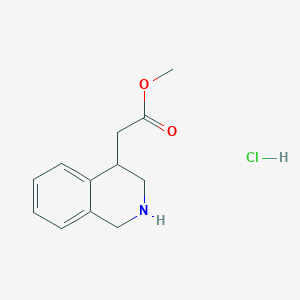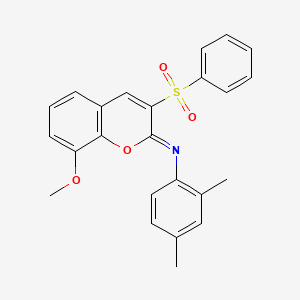![molecular formula C19H15N3O5S2 B2926388 (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 683238-11-1](/img/structure/B2926388.png)
(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C19H15N3O5S2 and its molecular weight is 429.47. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Evaluation as Anti-inflammatory Agents
A study by Nikalje, Hirani, and Nawle (2015) on the synthesis and evaluation of novel thiazolidinone derivatives, including similar compounds, demonstrated promising anti-inflammatory activity in both in vitro and in vivo models. The research involved microwave-assisted cyclocondensation, indicating significant potential for these compounds in the development of new anti-inflammatory drugs (A. P. Nikalje, N. Hirani, & R. Nawle, 2015).
Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition
Stec et al. (2011) explored the structure-activity relationships of dual inhibitors of PI3Kα and mTOR, including compounds with a similar benzothiazole structure. This research highlights the significance of modifying heterocyclic rings to improve metabolic stability, providing insights into the design of potent inhibitors for cancer therapy (Markian M Stec et al., 2011).
Anticonvulsant and Antidepressant Effects
Zhen et al. (2015) synthesized a series of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives and evaluated their anticonvulsive and antidepressant activities. The study found that several compounds showed protective effects against seizures induced by pentylenetetrazole and exhibited antidepressant-like activity in animal models, highlighting their potential as anticonvulsant and antidepressant agents (Xing-Hua Zhen et al., 2015).
Antimicrobial Activity
Darwish et al. (2014) focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating their antimicrobial efficacy. This research underscores the versatility of such compounds in developing new antimicrobial agents (E. Darwish et al., 2014).
Carbonic Anhydrase Inhibitory and Anticancer Activity
Eldehna et al. (2017) synthesized novel sulfonamide derivatives and evaluated their inhibitory activity against carbonic anhydrase isoforms and anticancer activity. This study provides valuable insights into the development of new therapeutic agents targeting carbonic anhydrase for cancer treatment (Wagdy M. Eldehna et al., 2017).
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S2/c1-21-14-8-7-11(29(2,26)27)9-15(14)28-19(21)20-16(23)10-22-17(24)12-5-3-4-6-13(12)18(22)25/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMNWRNOMHRSOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2926308.png)

![N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2926314.png)


![1-Oxaspiro[4.5]dec-3-ylamine hydrochloride](/img/structure/B2926317.png)
![N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide](/img/structure/B2926318.png)
![2-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzenecarbaldehyde](/img/structure/B2926320.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2926324.png)

![5-(pyridin-4-yl)-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one](/img/structure/B2926327.png)